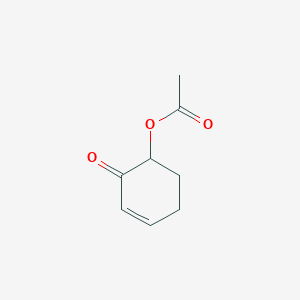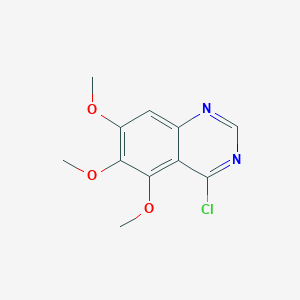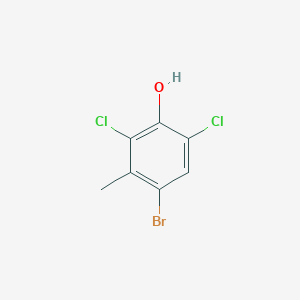
4-Bromo-2,6-dichloro-3-methylphenol
説明
“4-Bromo-2,6-dichloro-3-methylphenol” is an organic compound with the molecular formula C7H5BrCl2O . It is a derivative of phenol, with bromine and chlorine atoms as well as a methyl group attached to the phenol ring . The molecular weight of this compound is 255.92 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, bromophenols in general are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol ring with bromine, chlorine, and methyl groups attached. The exact positions of these groups on the phenol ring can be represented by the SMILES string: C1=C(C=C(C(=C1Cl)O)Cl)Br .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The oxidative bromination process in a liquid-liquid two-phase system can be used to synthesize derivatives of 4-Bromo-2,6-dichloro-3-methylphenol. This process involves oxidative bromination of substrates like 4-hydroxybenzoic acid, followed by decarboxylation, resulting in high yields of bromophenol derivatives (Mukhopadhyay et al., 1999).
Chemical Analysis and Detection : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the determination of bromide in various samples by converting it into bromophenols, like 4-bromo-2,6-dimethylphenol. This method is precise and tolerates high concentrations of ionic impurities, including chloride, in different samples (Mishra et al., 2001).
Application in Environmental and Food Studies
Environmental Contamination : Studies have identified bromophenols as contaminants in food products like Gouda cheese, where their presence is linked to the use of brine containing bromine. Such occurrences highlight the need for careful monitoring of bromophenols in the food industry (Mills et al., 1997).
Water Treatment : Research on the formation of polyhalogenated phenol derivatives, such as bromophenols, during the aqueous chlorination process, emphasizes the significance of understanding the chemical reactions involved in water treatment processes. This knowledge is crucial for assessing the potential formation of toxic by-products (Onodera et al., 2008).
Biochemical and Pharmaceutical Research
Antioxidant Activities : Bromophenols derived from red algae have been studied for their antioxidant activities. These compounds show promising results in biochemical and cellular assays, suggesting their potential use in developing antioxidant therapies (Olsen et al., 2013).
Anticancer Potentials : The synthesis of methylated and acetylated derivatives of natural bromophenols and their evaluation for antioxidant and anticancer activities highlights their potential as candidates for drug development. Some of these derivatives have shown significant effects in inhibiting cancer cell viability and inducing apoptosis (Dong et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2,6-dichloro-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCAINOXUYGYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575909 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56037-74-2 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


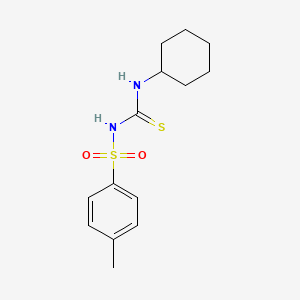
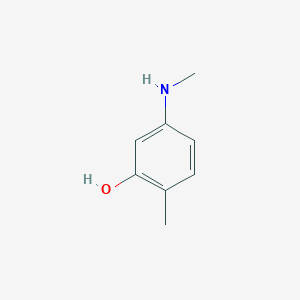

![3-Phenylimidazo[1,5-a]pyrazine](/img/structure/B3053689.png)
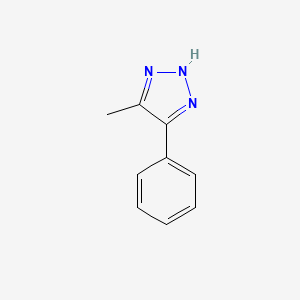
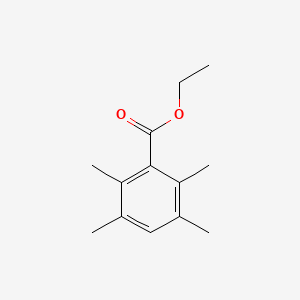
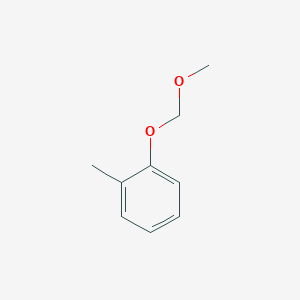
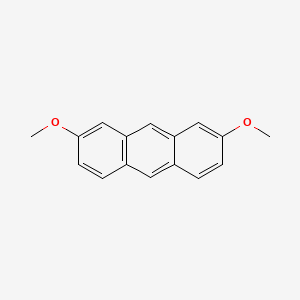
![1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]-](/img/structure/B3053696.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
